2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Overview
Description
2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C20H17ClN4O2 and its molecular weight is 380.83. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Synthesis Techniques : Various synthesis methods have been developed for [1,2,4]triazolo[4,3-a]pyrazine derivatives, including a novel synthesis approach involving intramolecular condensation reactions and oxidative cyclisation techniques. These methods are important for creating complex molecular structures for further study and potential applications (Lee et al., 1989); (Mal et al., 2015).
Structural Variations : Research has explored various structural modifications of the [1,2,4]triazolo[4,3-a]pyrazine framework, which could lead to diverse biological activities and potential pharmaceutical applications (Ciesielski et al., 2005).
Potential Biological and Pharmacological Activities
Antimicrobial Activity : Some synthesized compounds with the [1,2,4]triazolo[4,3-a]pyrazine structure have shown promising antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (El-Agrody et al., 2001); (Hassan, 2013).
Anticancer and Anti-HIV-1 Activities : Some derivatives have demonstrated considerable anticancer and anti-HIV-1 activities in vitro, indicating their potential as lead compounds in drug discovery for these diseases (Ashour et al., 2012).
Aromatase Inhibitors : Functionalized derivatives of [1,2,4]triazolo[4,3-a]pyrazine have shown promising results as aromatase inhibitors, which could have implications in the treatment of hormone-sensitive cancers (Gomha et al., 2015).
Future Directions
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2/c1-13-3-8-17(11-14(13)2)23-9-10-24-18(19(23)26)22-25(20(24)27)12-15-4-6-16(21)7-5-15/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFWVQGXYMDNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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